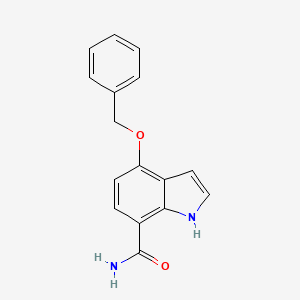

4-(Benzyloxy)-1H-indole-7-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxy-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-16(19)13-6-7-14(12-8-9-18-15(12)13)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTZZIKQNOLBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C=CNC3=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Benzyloxy 1h Indole 7 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections for 4-(Benzyloxy)-1H-indole-7-carboxamide

A retrosynthetic analysis of this compound reveals several plausible disconnection points. The most logical and common disconnection is at the amide bond (C-N bond), which simplifies the target molecule into a 4-(benzyloxy)-1H-indole-7-carboxylic acid or a derivative thereof, and ammonia (B1221849) or an ammonia equivalent. This is a standard and reliable transformation in synthetic chemistry.

A further disconnection of the indole (B1671886) ring itself leads to two main strategic approaches. A key disconnection can be made between the C3-C3a and N1-C2 bonds, which is characteristic of the Fischer indole synthesis, or between the C2-C3 and C3a-C4 bonds, typical of a Madelung or Bischler-Möhlau type synthesis. Given the substitution pattern, a strategy that builds the indole ring from a pre-functionalized benzene (B151609) derivative is most common.

For instance, a practical retrosynthetic pathway would involve:

Amide Disconnection: Disconnecting the 7-carboxamide to reveal 4-(benzyloxy)-1H-indole-7-carboxylic acid.

Indole Ring Disconnection: A Leimgruber-Batcho type disconnection of the pyrrole (B145914) ring portion of the indole. This strategy starts with a suitably substituted nitrotoluene. In this case, the precursor would be a 2-methyl-3-nitroaniline (B147196) derivative which is then functionalized. Specifically, the analysis points towards 6-benzyloxy-2-nitrotoluene as a key intermediate. orgsyn.org This precursor already contains the necessary substituents in the correct positions on the benzene ring to form the 4- and 7-substituted indole.

This leads to the following key precursors:

Ammonia (for the carboxamide)

6-Benzyloxy-2-nitrotoluene (for the indole core)

This strategic analysis highlights the importance of synthesizing a correctly substituted aromatic precursor to ensure the desired regiochemical outcome of the final indole product.

Development and Optimization of Synthetic Routes to this compound

Fragment A Synthesis: Preparation of a 4-benzyloxyindole (B23222) core.

Fragment B Synthesis: Preparation of a synthon that can introduce the carboxamide group at the C7 position.

The two fragments are then coupled. However, due to the challenges of C-H functionalization at the C7 position of a pre-formed indole, a more practical approach often follows a linear sequence where the substituents are in place on the aromatic ring before the indole is formed. Biocatalysis, using enzymes like cytochrome P450s, represents an emerging powerful tool for convergent synthesis, offering high selectivity for fragment coupling. nih.gov

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential modification of a starting material. A→B→C→D. | Straightforward planning. | Overall yield can be low for many steps. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. A→B, C→D, then B+D→E. | Higher overall yield, more efficient. | Requires careful planning of fragment coupling. |

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its intermediates. Key transformations include the formation of the indole ring and the amidation reaction.

For the indole formation via the Leimgruber-Batcho synthesis, the initial step involves the condensation of 6-benzyloxy-2-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of an amine like pyrrolidine. orgsyn.org This reaction is typically heated to reflux. The subsequent reductive cyclization of the resulting enamine is sensitive to the choice of reducing agent. While various reagents can be used, Raney nickel with hydrazine (B178648) hydrate (B1144303) in a mixed solvent system like THF/methanol has proven effective, providing high yields. orgsyn.org

For the final amidation step , converting a C7-carboxylic acid or its ester derivative to the primary amide, several standard coupling methods are available. The choice of reagents can influence yield and reaction time. Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) is a common and effective method for forming amide bonds from carboxylic acids. mdpi.comnih.gov The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

| Reaction Step | Reagents | Solvent | Temperature | Typical Yield | Reference |

| Enamine Formation | 6-Benzyloxy-2-nitrotoluene, DMF-DMA, Pyrrolidine | DMF | 110°C (Reflux) | 95% | orgsyn.org |

| Reductive Cyclization | Enamine, Raney Nickel, Hydrazine Hydrate | THF/Methanol | 45-50°C | 96% | orgsyn.org |

| Amide Coupling | Indole-carboxylic acid, Amine, EDCI/HOBt | DCM or ACN | Room Temp | 60-90% | mdpi.com |

Selectivity is a major consideration. The synthesis of 4-substituted indoles is challenging because the C4 position is less reactive than other positions on the indole ring. acs.org Therefore, synthetic strategies that install the required substituents on the benzene ring precursor before cyclization are generally preferred to avoid regioselectivity issues. nih.govclockss.org

Synthesis of Key Intermediates and Precursors for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks. The primary precursors are a 4-substituted indole core and a functional group at the 7-position that can be converted to a carboxamide.

The construction of the 4-benzyloxyindole moiety is a critical part of the synthesis. The Leimgruber-Batcho indole synthesis is a highly effective and widely used method for this purpose. orgsyn.org

A typical sequence for synthesizing 4-benzyloxyindole is as follows:

O-Benzylation: 2-methyl-3-nitrophenol (B1294317) is treated with benzyl (B1604629) chloride in the presence of a base like potassium carbonate in DMF to afford 6-benzyloxy-2-nitrotoluene in high yield (approx. 90%). orgsyn.org

Enamine Formation: The resulting 6-benzyloxy-2-nitrotoluene is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. This reaction forms the (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene intermediate. This step typically proceeds in high yield (approx. 95%). orgsyn.org

Reductive Cyclization: The nitro-enamine intermediate is then subjected to reductive cyclization. A common method uses Raney nickel and hydrazine hydrate in a mixture of THF and methanol. This reaction efficiently yields the desired 4-benzyloxyindole (approx. 96% yield). orgsyn.org

Alternative strategies for creating 4-substituted indoles include metal-catalyzed C-H activation. For example, ruthenium catalysts can be used to achieve C-4 alkenylation of indoles by using an aldehyde as a directing group. acs.org Gold-catalyzed cyclization of alkyne-tethered pyrroles has also been developed as an efficient method to access C4-oxy-substituted indoles. nih.gov However, for the specific target of this compound, building from a pre-substituted nitrotoluene remains a robust and proven strategy. orgsyn.orgclockss.org

The introduction of the carboxamide group at the C7 position is the final key transformation. This typically requires the presence of a carboxylic acid or an ester at the C7 position of the indole ring, which is then converted to the amide.

If the synthesis begins with a precursor that does not have a C7 functional group, a C-H functionalization step would be necessary. However, direct and selective functionalization of the C7 position of an indole is challenging. Therefore, the most common and reliable strategy is to carry a C7 substituent through the entire synthesis.

This is achieved by starting with an aromatic precursor that already contains a functional group that can be converted to a carboxamide. For instance, a synthetic route could begin with 2-methyl-3-nitro-isophthalic acid or a related derivative. One of the carboxyl groups would be converted to the amide, and the other would be removed or used in the indole ring formation chemistry.

Assuming a 4-(benzyloxy)-1H-indole-7-carboxylic acid intermediate is successfully synthesized, the formation of the 7-carboxamide is straightforward. Standard amide coupling protocols are highly effective:

Activation: The carboxylic acid is activated using a coupling agent. A mixture of EDCI and HOBt is a classic choice that minimizes side reactions and racemization (if applicable). mdpi.com Other reagents like HBTU/DIPEA can also be employed. mdpi.com

Amination: The activated acid is then treated with an ammonia source, such as ammonium (B1175870) chloride with a non-nucleophilic base, or aqueous ammonia, to form the primary amide.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. For a molecule such as this compound, a systematic exploration of its chemical space can be achieved by modifying its key functional groups. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties. The primary sites for derivatization on this scaffold are the indole nitrogen (N1), the benzyloxy group, and the carboxamide function.

The nitrogen atom of the indole ring is a common site for chemical modification to explore its impact on biological activity. Alkylation, arylation, and acylation are the most frequent transformations at this position.

N-Alkylation: The introduction of alkyl groups at the N1 position can influence the compound's lipophilicity, steric profile, and hydrogen-bonding capacity. Standard conditions for N-alkylation of indoles involve the use of a base to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. A variety of bases can be employed, with sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being a common choice. For instance, in the synthesis of related indole derivatives, NaH has been effectively used for the introduction of substituents. nih.gov In a study on indole-2-carboxamides, methylation of the indole nitrogen was shown to restore potency in some cases, suggesting that this position is sensitive to substitution. nih.gov

N-Arylation: The introduction of an aryl group at the N1 position can introduce additional π-stacking interactions and modulate the electronic properties of the indole ring. Copper- and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are state-of-the-art methods for the N-arylation of indoles. These reactions typically involve an aryl halide or triflate and a suitable palladium or copper catalyst and ligand system.

N-Acylation and N-Sulfonylation: Acyl and sulfonyl groups can also be introduced at the N1 position. These modifications can serve as hydrogen bond acceptors and can influence the conformational preferences of the molecule. The reaction is typically carried out using an acyl chloride or sulfonyl chloride in the presence of a base.

The following table summarizes potential N1-modifications of the this compound scaffold based on common indole derivatization strategies.

| Modification Type | Reagents and Conditions | Potential Substituents |

| N-Alkylation | Alkyl halide, NaH, DMF/THF | Methyl, Ethyl, Propyl, Benzyl |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | Phenyl, Substituted Phenyls |

| N-Acylation | Acyl chloride, Pyridine/Triethylamine | Acetyl, Benzoyl |

| N-Sulfonylation | Sulfonyl chloride, Pyridine/Triethylamine | Mesyl, Tosyl, Phenylsulfonyl |

The benzyloxy group at the C4 position is a key feature of the molecule, and its modification can provide insights into the role of this substituent in target binding. The primary transformations involve cleavage of the benzyl ether to the corresponding phenol (B47542) and subsequent derivatization of the resulting hydroxyl group.

Debenzylation to 4-Hydroxyindole (B18505): The most fundamental transformation of the benzyloxy group is its cleavage to unveil the 4-hydroxyindole core. This is most commonly achieved through catalytic hydrogenation. The reaction typically employs a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This method is generally clean and efficient, provided other functional groups in the molecule are stable to reductive conditions.

Derivatization of the 4-Hydroxy Group: Once the 4-hydroxyindole analogue is obtained, the phenolic hydroxyl group can be further functionalized.

Etherification: The hydroxyl group can be alkylated to introduce a variety of ether linkages. This can be achieved by treating the 4-hydroxyindole with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent. This allows for the exploration of different chain lengths, branching, and cyclic substituents in place of the benzyl group.

Esterification: The hydroxyl group can be acylated to form esters using acyl chlorides or carboxylic acids with a coupling agent. This introduces an ester linkage, which can act as a hydrogen bond acceptor and may be liable to hydrolysis in vivo, potentially acting as a prodrug.

The presence of a benzyloxy group at the 5-position of certain indole derivatives has been shown to be critical for selective inhibition of monoamine oxidase B (MAO-B), suggesting the importance of this substituent for biological activity. nih.gov

The following table outlines derivatization strategies for the benzyloxy moiety.

| Transformation | Reagents and Conditions | Resulting Functional Group | Further Derivatization |

| Debenzylation | H₂, Pd/C, Ethanol/Ethyl Acetate | 4-Hydroxyl | Etherification, Esterification |

| Etherification | Alkyl halide, K₂CO₃/Cs₂CO₃, DMF | 4-Alkoxy | - |

| Esterification | Acyl chloride, Pyridine | 4-Acyloxy | - |

The carboxamide at the C7 position is a versatile functional group that can be modified in several ways to probe its role in molecular interactions. The amide nitrogen and the carbonyl group can both be subjects of chemical transformation.

N-Substitution of the Carboxamide: The primary amide of this compound can be converted to secondary or tertiary amides. This is typically achieved by hydrolysis of the carboxamide to the corresponding carboxylic acid, followed by amide coupling with a primary or secondary amine. The hydrolysis can be performed under acidic or basic conditions. The resulting 4-(benzyloxy)-1H-indole-7-carboxylic acid bldpharm.com can then be coupled with a wide range of amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), or HATU. This allows for the introduction of a diverse array of substituents, which can modulate the compound's properties.

Reduction of the Carboxamide: The carboxamide group can be reduced to an amine. This transformation significantly alters the electronic and hydrogen-bonding properties of this part of the molecule, replacing a hydrogen bond donor/acceptor group with a basic amino group. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Conversion to other Functional Groups: The carboxylic acid intermediate can also be a precursor for other functional groups. For example, it can be reduced to an alcohol or converted to an ester.

The table below details strategies for functionalizing the carboxamide group.

| Transformation | Intermediate | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation/Arylation | 4-(Benzyloxy)-1H-indole-7-carboxylic acid | Amine, EDC/HOBt or HATU | N-Substituted Carboxamide |

| Reduction | This compound | LiAlH₄ or BH₃, THF | 7-Aminomethyl |

| Conversion to Ester | 4-(Benzyloxy)-1H-indole-7-carboxylic acid | Alcohol, Acid catalyst | 7-Ester |

| Conversion to Alcohol | 4-(Benzyloxy)-1H-indole-7-carboxylic acid | LiAlH₄ or BH₃, THF | 7-Hydroxymethyl |

Advanced Characterization and Spectroscopic Analysis of 4 Benzyloxy 1h Indole 7 Carboxamide

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HRMS)

The precise molecular structure of a compound like 4-(Benzyloxy)-1H-indole-7-carboxamide is unequivocally established through the combined use of high-resolution spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this regard.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This technique provides a highly precise mass measurement, which in turn allows for the determination of the elemental composition of the molecule. The expected data from an HRMS analysis would be presented in a table similar to the one below, confirming the compound's molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Calculated Mass | 266.1055 |

| Observed Mass [M+H]⁺ | Value to be determined experimentally |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques, is crucial for mapping the connectivity of atoms within the molecule.

¹H NMR: This technique would identify the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: This provides information on the different carbon environments within the molecule.

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This collective data allows for the unambiguous assignment of all proton and carbon signals, confirming the intricate structure of the indole (B1671886) and benzyloxy groups.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 (indole NH) | Value to be determined experimentally | - |

| H2 | Value to be determined experimentally | Value to be determined experimentally |

| H3 | Value to be determined experimentally | Value to be determined experimentally |

| H5 | Value to be determined experimentally | Value to be determined experimentally |

| H6 | Value to be determined experimentally | Value to be determined experimentally |

| C4 | - | Value to be determined experimentally |

| C7 | - | Value to be determined experimentally |

| C7a | - | Value to be determined experimentally |

| C3a | - | Value to be determined experimentally |

| C=O (carboxamide) | - | Value to be determined experimentally |

| NH₂ (carboxamide) | Value to be determined experimentally | - |

| CH₂ (benzylic) | Value to be determined experimentally | Value to be determined experimentally |

| Phenyl H (ortho) | Value to be determined experimentally | Value to be determined experimentally |

| Phenyl H (meta) | Value to be determined experimentally | Value to be determined experimentally |

| Phenyl H (para) | Value to be determined experimentally | Value to be determined experimentally |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its molecular structure. The analysis would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding. For a related compound, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, X-ray crystallography revealed that the indole unit is essentially planar. alfa-chemistry.com Similar planarity would be expected for the indole core of this compound.

Table 3: Hypothetical X-ray Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value to be determined experimentally |

| b (Å) | Value to be determined experimentally |

| c (Å) | Value to be determined experimentally |

| α (°) | Value to be determined experimentally |

| β (°) | Value to be determined experimentally |

| γ (°) | Value to be determined experimentally |

| Volume (ų) | Value to be determined experimentally |

| Z | Value to be determined experimentally |

| Density (calculated) (g/cm³) | Value to be determined experimentally |

Investigations into Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is critical for its handling, storage, and formulation. Stability studies typically involve subjecting the compound to various stress conditions, such as heat, humidity, light, and different pH values (acidic and basic). The degradation of the compound over time is monitored using a stability-indicating HPLC method that can separate the parent compound from its degradation products.

For indole carboxamides, potential degradation pathways could include hydrolysis of the amide bond under strong acidic or basic conditions, or cleavage of the benzyl (B1604629) ether linkage. The indole ring itself can also be susceptible to oxidation. Identifying the degradation products through techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a key part of these investigations. Studies on other indole-2-carboxamides have highlighted the importance of metabolic stability, which can be influenced by substitutions on the indole ring. biomart.cn

Computational and Theoretical Investigations of 4 Benzyloxy 1h Indole 7 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO/LUMO)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic characteristics of a molecule. scispace.com These methods provide detailed information about electron distribution and molecular orbitals, which are fundamental to a molecule's reactivity and stability. researchgate.net The focus of such analysis is often on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons, making it a region susceptible to electrophilic attack. Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, indicating a region prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity. researchgate.net

For 4-(Benzyloxy)-1H-indole-7-carboxamide, the electronic properties would be influenced by its constituent parts: the indole (B1671886) ring system, the electron-donating benzyloxy group, and the electron-withdrawing carboxamide group. The fusion of a benzene (B151609) ring with a pyrrole (B145914) ring in the indole core creates a unique electronic environment. ijrar.org Calculations would reveal the precise electron density distribution across the molecule. While specific calculations for this exact molecule are not publicly available, studies on similar indole structures show that substitutions can significantly alter bond lengths and angles within the indole ring. ijrar.org DFT calculations would be performed to obtain an optimized molecular geometry corresponding to a true minimum on the potential energy surface. scispace.com

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. Higher energy corresponds to a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for molecular interactions. researchgate.net |

Quantum chemical computations serve as a powerful tool for predicting the vibrational spectra and electronic properties of molecules. scispace.com

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the range of possible shapes (conformations) a molecule can adopt and how it behaves over time. nih.gov

For this compound, a key feature influencing its conformation is the rotatable bond connecting the benzyloxy group to the indole core, as well as the orientation of the carboxamide group. Conformational analysis would systematically rotate these bonds to identify low-energy, stable conformations. The bound conformation of a flexible molecule at a receptor site may not be its absolute minimum energy state, but as long as the energy barriers between conformations are not excessively large, other shapes are accessible. nih.gov

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms in the molecule over a period, taking into account solvent effects. nih.gov An MD simulation would reveal the stability of different conformations, the flexibility of various regions of the molecule, and the formation of potential intramolecular hydrogen bonds. nih.gov Key metrics used to analyze MD trajectories include:

Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from their initial position over time. A stable RMSD value suggests that the molecule has reached a stable structural equilibrium. nih.govunair.ac.id

Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues around their average position. nih.gov Higher RMSF values indicate greater flexibility in that specific region of the molecule. unair.ac.id

These simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. nih.gov The stability of a ligand-receptor interaction can be assessed through MD simulations, providing insights that static docking cannot. unair.ac.id

Molecular Docking Studies with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level. nih.gov The process involves placing the ligand in the active site of the receptor and evaluating the fit using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. nih.gov

While specific docking studies for this compound are not widely published, research on structurally related indole derivatives provides valuable insights into its potential biological targets. For instance, a study on N-(Benzyloxy)-1H-indole-2-carboxamide derivatives investigated their interaction with ornithine decarboxylase, an enzyme implicated in fungal activity. ijaresm.com Similarly, other indole derivatives have been studied as potential anticancer agents by targeting proteins like K-Ras. thesciencein.org The binding modes of these related compounds can suggest how this compound might interact with similar targets, highlighting key interactions such as hydrogen bonds and hydrophobic contacts with active site residues. nih.gov

Table 2: Examples of Biological Targets for Indole-Based Compounds in Docking Studies

| Compound Class | Biological Target | Therapeutic Area | Key Finding |

|---|---|---|---|

| N-(Benzyloxy)-1H-Indole-2-Carboxamides | Ornithine Decarboxylase (PDB: 7ODC) | Antifungal | Derivatives showed good to moderate binding activity compared to the standard drug Fluconazole. ijaresm.com |

| 3a,4-dihydro-3H- researchgate.netijaresm.comnih.govoxazaphospholo[3,4-a]indole-1-oxide derivatives | K-Ras Protein | Anticancer | Simulations revealed promising interactions, with one compound exhibiting the strongest binding affinity. thesciencein.org |

| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I & hCA II) | Various | Novel synthesized compounds showed better interactions in docking studies than the reference inhibitor, Acetazolamide. nih.gov |

The analysis of these docking poses, often visualized with software like BIOVIA Discovery Studio, reveals the specific amino acid residues involved in the interaction, providing a rationale for the compound's activity and a basis for further optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govatlantis-press.com The fundamental assumption of QSAR is that the activity of a compound is a function of its physicochemical properties. atlantis-press.com By developing a QSAR model, researchers can predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis, thereby saving time and resources. atlantis-press.com

A QSAR study on derivatives of this compound would involve several steps:

Data Set Collection: A series of derivatives would be synthesized, and their biological activity against a specific target would be measured experimentally (e.g., as IC₅₀ or EC₅₀ values). researchgate.net

Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure and properties. researchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors (independent variables) with biological activity (the dependent variable). nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| Lipophilic | LogP, (ClogP)² | Describes the molecule's partitioning between an oily (n-octanol) and an aqueous phase; related to membrane permeability and transport. atlantis-press.comresearchgate.net |

| Electronic | HOMO/LUMO energies, Dipole Moment (µ), Atomic Net Charges (q) | Quantify the electronic aspects of the molecule, such as electron distribution and polarizability, which are crucial for drug-receptor interactions. nih.govatlantis-press.comresearchgate.net |

| Steric/Topological | Molecular Weight (BM), Van der Waals Volume (Vvdw), Molar Refractivity (MR) | Describe the size, shape, and bulk of the molecule, which influence its fit into a receptor's binding site. researchgate.net |

The resulting QSAR equation can guide the design of new derivatives by indicating which properties (e.g., increased lipophilicity or specific electronic features) are likely to enhance biological activity. atlantis-press.com

Prediction of In Silico ADME Properties (Excluding Clinical Implications)

In the process of drug development, a significant number of promising compounds fail due to poor pharmacokinetic properties. nih.gov ADME refers to the processes of Absorption, Distribution, Metabolism, and Excretion, which describe a compound's fate within an organism. Predicting these properties using computational (in silico) methods early in the discovery phase is crucial for identifying candidates with favorable drug-like characteristics and reducing late-stage attrition. nih.gov

For this compound, various ADME parameters can be predicted using online tools and software based on its chemical structure. These predictions provide a preliminary assessment of its potential as an orally available drug.

Key predicted ADME-related properties include:

Lipinski's Rule of Five: A set of guidelines used to evaluate drug-likeness and the likelihood of oral bioavailability. The rules state that a compound is more likely to be orally bioavailable if it has: a molecular weight ≤ 500 Da, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. nih.gov

Topological Polar Surface Area (TPSA): The sum of the surface areas of all polar atoms in a molecule. TPSA is a good predictor of drug absorption and transport across biological membranes. nih.govnih.gov A TPSA value under 140 Ų is generally considered favorable for good cell permeability. nih.gov

Aqueous Solubility (LogS): Predicts how well a compound dissolves in water, which is critical for absorption. nih.gov

Gastrointestinal (GI) Absorption: A prediction of the extent to which a compound will be absorbed from the gut into the bloodstream. nih.gov

Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of a compound crossing the protective barrier that separates the brain from circulating blood. nih.gov

Table 4: Important In Silico ADME Parameters and Their Significance

| ADME Parameter | Significance | Favorable Range/Value |

|---|---|---|

| Molecular Weight | Affects diffusion and transport across membranes. | < 500 g/mol |

| LogP | Measures lipophilicity; influences solubility and membrane permeability. | < 5 |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | Correlates with membrane permeability and oral bioavailability. nih.gov | < 140 Ų |

| Number of Rotatable Bonds | An indicator of molecular flexibility, which can impact binding and bioavailability. nih.gov | < 10 |

These in silico predictions offer a valuable first pass filter, helping to identify potential liabilities of a compound like this compound and guiding its structural modification to improve its drug-like profile. nih.gov

Pre Clinical Biological Evaluation and Mechanistic Studies of 4 Benzyloxy 1h Indole 7 Carboxamide

In Vitro Target Identification and Validation Approaches (e.g., biochemical screens, affinity-based proteomics)

The specific molecular targets of 4-(Benzyloxy)-1H-indole-7-carboxamide have not been definitively identified in publicly available research. However, target identification efforts on structurally related compounds provide insights into potential, though unconfirmed, biological targets.

Biochemical screening of analogous compounds has revealed that the indole-7-carboxamide scaffold is a versatile pharmacophore. For instance, a series of 3,5-disubstituted-indole-7-carboxamides were identified as potent and selective inhibitors of I-kappa-B kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway. nih.gov These inhibitors were found to be ATP-competitive. nih.gov Furthermore, other studies on 1H-indole-7-carboxamide derivatives have demonstrated selective agonist activity at alpha 1-adrenoceptors. This suggests that the core indole-7-carboxamide structure can be tailored to interact with diverse protein classes, including kinases and G-protein coupled receptors (GPCRs). The specific contribution of the 4-benzyloxy substituent to target selectivity remains to be elucidated through comprehensive screening and validation studies, such as affinity-based proteomics or broad-panel biochemical screens against various enzyme and receptor families.

In Vitro Receptor Binding and Ligand-Binding Kinetic Studies

Specific data from in vitro receptor binding assays or ligand-binding kinetic studies for this compound are not available in the current literature. The interaction of this compound with specific receptors, its binding affinity (Kd), and its association (kon) and dissociation (koff) rates have yet to be reported.

However, studies on related indolecarboxamide scaffolds confirm their potential to bind to various receptors. A detailed structure-activity relationship (SAR) investigation involving 76 derivatives of an indolecarboxamide scaffold identified them as ligands for the histamine (B1213489) H4 receptor (H4R), a G-protein coupled receptor. acs.org Another class of 1H-indole-7-carboxamides was evaluated for binding and functional activity at alpha-adrenoceptors, with some compounds showing high selectivity for the alpha 1 subtype. These studies typically employ radioligand binding assays or fluorescence-based techniques to determine the affinity and selectivity of the compounds for their respective receptor targets. mdpi.com Such methodologies would be essential to characterize the receptor binding profile of this compound.

Enzyme Inhibition and Activation Assays (e.g., tyrosinase, MAO-B, PARP-1)

The enzymatic activity profile of this compound has been partially inferred through studies on its structural motifs, although direct assays on this specific molecule are not widely reported for tyrosinase, MAO-B, or PARP-1.

Tyrosinase: There is no specific data on the inhibition of tyrosinase by this compound. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target in cosmetics and for treating hyperpigmentation. activeconceptsllc.com Assays for tyrosinase inhibition typically measure the enzymatic conversion of a substrate like L-tyrosine or L-DOPA to dopaquinone (B1195961) and subsequently to dopachrome, a colored product. activeconceptsllc.comnih.gov While various natural and synthetic compounds, including some indole (B1671886) derivatives like indole-based thiosemicarbazones, have been identified as tyrosinase inhibitors, the activity of the 4-benzyloxy-1H-indole-7-carboxamide scaffold remains to be determined. rsc.org

Monoamine Oxidase-B (MAO-B): Direct enzymatic assays for this compound against MAO-B have not been published. However, compelling evidence from related compounds suggests it may be a potent and selective MAO-B inhibitor. Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters. sigmaaldrich.com A study on indolyl methylamines revealed that the presence of a benzyloxy group on the indole ring is a critical feature for potent and selective MAO-B inhibition. Specifically, N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) was found to be a highly potent irreversible inhibitor of MAO-B with excellent selectivity over the MAO-A isoform. This suggests that the benzyloxy moiety of this compound could direct the molecule toward selective MAO-B inhibition.

Table 1: MAO-A and MAO-B Inhibition by Analogue N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73)

| Compound | MAO-A Ki (nM) | MAO-B Ki (nM) | Selectivity Index (MAO-A Ki / MAO-B Ki) |

|---|---|---|---|

| FA-73 | 800 ± 60 | 0.75 ± 0.15 | 1066 |

Data sourced from a study on benzyloxy-indolyl methylamines. nih.gov

Poly (ADP-ribose) Polymerase-1 (PARP-1): There is no available literature on the inhibition of PARP-1 by this compound. PARP-1 is a nuclear enzyme crucial for DNA repair, and its inhibitors are used in cancer therapy. sigmaaldrich.com PARP-1 inhibition assays often measure the enzyme's consumption of its substrate NAD+ or the formation of the product poly(ADP-ribose). sigmaaldrich.com While compounds containing a carboxamide moiety, such as 4-carboxamidobenzimidazoles, have been developed as potent PARP-1 inhibitors, the activity of the indole-7-carboxamide scaffold in this context is unknown. nih.gov

Cell-Based Assays for Biological Pathway Modulation (e.g., cell proliferation, reporter gene assays, cellular target engagement)

Specific data on the modulation of biological pathways by this compound in cell-based assays is limited in the available scientific literature. However, studies on closely related analogues provide some context for the potential cellular activities of the indole-7-carboxamide scaffold.

In a study focused on developing IKKβ inhibitors, 3,5-disubstituted indole-7-carboxamide analogues were tested for their ability to modulate an inflammatory pathway in a cellular context. The compounds were evaluated in an in vivo lipopolysaccharide (LPS)-induced neutrophilia model in rats, which serves as a functional readout of inflammatory pathway modulation. When administered orally, two different indole-7-carboxamide analogues demonstrated weak activity, achieving approximately 30% inhibition of neutrophilia at doses of 50-100 μmol/kg. nih.gov This indicates that the indole-7-carboxamide scaffold can penetrate cells and modulate a relevant biological pathway in a whole-animal system, though the potency of the tested analogues was modest. nih.gov

Further cell-based assays, such as cell proliferation assays against a panel of cancer cell lines, reporter gene assays to measure the activity of specific transcription factors (e.g., NF-κB or AP-1), or cellular thermal shift assays (CETSA) for target engagement, would be necessary to fully characterize the cellular pharmacology of this compound.

Structure-Activity Relationship (SAR) Analysis of In Vitro Biological Activities of this compound Analogues

While a complete SAR profile for this compound is not established, analysis of related indole-carboxamide series provides significant insights into the roles of its key structural features.

The Indole-7-carboxamide Core: The position of the carboxamide group on the indole ring is crucial for activity and selectivity in certain compound classes. For a series of 1H-indole-carboxamides acting as alpha 1-adrenoceptor agonists, the presence of the carboxamide at the 7-position was found to be optimal for potent agonist activity. Removal of the 7-carboxamide group led to a decrease in alpha 1-adrenoceptor activity and a significant loss of selectivity. This highlights the importance of the 7-carboxamide moiety as a key interaction element, likely participating in hydrogen bonding with target proteins.

The 4-Benzyloxy Substituent: The benzyloxy group is a significant determinant of biological activity, particularly in enzyme inhibition. In a series of indolyl methylamines designed as MAO inhibitors, the introduction of a benzyloxy group at position 5 of the indole ring was critical for conferring high potency and selectivity for MAO-B. nih.gov This suggests that the benzyloxy group at position 4 of the title compound likely plays a crucial role in orienting the molecule within a target's binding site and may contribute to favorable hydrophobic and/or π-stacking interactions.

Substitutions at Other Positions: The indole ring offers multiple positions for substitution, which have been explored to modulate properties. In the IKKβ inhibitor series of 3,5-disubstituted indole-7-carboxamides, variations at the C3 position were explored to optimize oral activity and metabolic stability. nih.gov Incorporating linkers and cyclic systems like cyclopentanone (B42830) and γ-lactam at C3 resulted in moderate potency. nih.gov In another series of indoline-2-carboxamides, adding a fluorine atom to the indole ring was shown to increase metabolic stability. acs.org Furthermore, studies on indolecarboxamide ligands for the H4 receptor have shown that various substitutions on the carboxamide nitrogen are tolerated, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. acs.org

In Vitro Metabolic Stability and Metabolite Identification Studies (e.g., microsomal stability, CYP inhibition)

Specific experimental data on the in vitro metabolic stability, metabolite profile, or cytochrome P450 (CYP) inhibition potential of this compound is not available in the reviewed literature. However, studies on the broader class of indole-carboxamides provide general expectations for its metabolic fate.

Microsomal Stability: The metabolic stability of indole-containing compounds is a critical aspect of their development. In vitro assays using liver microsomes (from human, rat, or mouse) are standard for assessing metabolic liability. researchgate.net Studies on various indole-carboxamide series have shown a wide range of metabolic stabilities. For example, some 3,5-disubstituted indole-7-carboxamides were presumed to have poor metabolic stability. nih.gov In contrast, a systematic study of indole-3-carboxamide synthetic cannabinoids found that indole-based structures were generally less metabolically reactive than their indazole analogues. mdpi.com SAR studies on indoline-2-carboxamides demonstrated that metabolic stability could be improved by strategic substitutions, such as the addition of a fluorine atom to the phenyl ring of a substituent, which significantly reduced intrinsic clearance in mouse liver microsomes. acs.org

Table 2: In Vitro Metabolic Stability of Selected Indoline-2-carboxamide Analogues in Mouse Liver Microsomes

| Compound Analogue | R1 Substituent | R2 Substituent | Intrinsic Clearance (CLint, mL min–1 g–1) |

|---|---|---|---|

| 40 | H | 4-chlorophenyl | 11 |

| 41 | H | 4-isopropylphenyl | 35 |

| 43 | H | 4-fluorophenyl | 4 |

Data from a study on indoline-2-carboxamide derivatives, illustrating the impact of substitution on metabolic stability. acs.org

Metabolite Identification: The indole nucleus itself is susceptible to metabolism. A common metabolic pathway involves oxidation at the C3 position to form an indoxyl group, which can undergo further oxidation or conjugation. nih.gov Another potential site of metabolism for this compound is the benzyloxy group, which can be cleaved via O-dealkylation.

CYP Inhibition: The potential for drug-drug interactions via CYP enzyme inhibition is a key safety consideration. mdpi.comnih.govyoutube.com The indole core itself has been implicated as a source of time-dependent inhibition (TDI) of CYP3A4 in some compound series. nih.gov Metabolic activation of the indole moiety can lead to the formation of reactive intermediates that covalently bind to and inactivate the enzyme. researchgate.net Therefore, it would be crucial to evaluate this compound in CYP inhibition assays, including both reversible and time-dependent inhibition protocols, across the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) to assess its potential for clinically relevant drug interactions. youtube.com

Future Research Directions and Potential Academic Applications of 4 Benzyloxy 1h Indole 7 Carboxamide

Development of 4-(Benzyloxy)-1H-indole-7-carboxamide as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. For this compound to be developed into a chemical probe, future research must first identify and validate its specific molecular target(s). Once a target is identified, the compound's utility as a probe will depend on its potency, selectivity, and a well-understood mechanism of action.

Future work should involve screening the compound against panels of receptors, enzymes, and ion channels to identify high-affinity interactions. Should a specific and potent interaction be discovered, subsequent efforts would focus on demonstrating its utility in cell-based assays and in vivo models to modulate the function of its target protein. For instance, if the compound is found to selectively inhibit a particular kinase, it could be used to dissect that kinase's role in cellular signaling pathways. The development of analogues, including tagged or biotinylated versions, would further enhance its application for target validation and proteomic studies.

Exploration of the this compound Scaffold for Novel Chemical Entities in Medicinal Chemistry

The indole-carboxamide framework is a versatile and validated scaffold in medicinal chemistry. unipi.itresearchgate.net Research on related structures has yielded compounds with significant therapeutic potential, underscoring the promise of the this compound core for generating novel chemical entities. For example, derivatives of indole-2-carboxamide have been identified as potent pan-antimycobacterial agents that inhibit the essential MmpL3 transporter in Mycobacterium tuberculosis. nih.govnih.gov Furthermore, a potent and selective antagonist of the EP4 receptor, used for treating inflammatory pain, was developed from an N-benzyl indole-7-carboxamide derivative, highlighting the direct potential of this specific substitution pattern. nih.gov

The indole (B1671886) scaffold itself is a key component of many biomolecules, and its N-H group can form crucial hydrogen bonds with target proteins, anchoring the molecule in place. unipi.it The exploration of the this compound scaffold would involve creating a library of derivatives by modifying the benzyloxy group, the carboxamide linker, and the indole ring itself to probe structure-activity relationships (SAR) against various biological targets.

| Indole-Carboxamide Scaffold Example | Biological Target/Activity | Therapeutic Potential | Reference |

| Indole-2-carboxamides | MmpL3 Transporter | Antitubercular Agents | nih.govnih.gov |

| N-benzyl indole-7-carboxamide (MF-766) | EP4 Receptor Antagonist | Inflammatory Pain | nih.gov |

| Indole-4-carboxamides | Tryptophan Biosynthesis | Antitubercular Agents | dundee.ac.uk |

| Indol-3-ylglyoxylamides | Various (e.g., Cannabinoid Receptors) | Diverse CNS Applications | unipi.it |

Integration with Advanced Screening Technologies for Early-Stage Drug Discovery Initiatives

Early-stage drug discovery can be significantly accelerated by integrating advanced screening technologies. Future research on this compound should leverage these methods. High-throughput virtual screening (HTVS) can be employed to computationally screen libraries of virtual analogues against the three-dimensional structures of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and proteases. nih.gov This approach can prioritize a smaller, more manageable number of compounds for synthesis and in vitro testing.

Following computational screening, experimental high-throughput screening (HTS) can be used to test the synthesized compound library against biological targets in an automated fashion. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be integrated into the workflow to provide early data on drug-like properties, such as passive membrane permeability, helping to weed out compounds with poor pharmacokinetic potential. nih.gov The combination of computational and experimental screening would efficiently identify promising lead compounds derived from the this compound scaffold for further development. nih.gov

Addressing Unexplored Mechanistic Aspects and Research Gaps in Indole-Carboxamide Chemistry

While some indole-carboxamides have well-defined targets, significant research gaps remain regarding their mechanisms of action. A critical future direction for this compound is the thorough elucidation of its molecular mechanism for any observed biological activity. Research on related indole-4-carboxamides has revealed a complex mechanism where the compounds act as prodrugs. dundee.ac.uk They are hydrolyzed by a bacterial amidase into 4-aminoindole, which then functions as a tryptophan antimetabolite, disrupting essential biosynthetic pathways in Mycobacterium tuberculosis. dundee.ac.uk

This finding highlights that the mechanism of action for a new indole-carboxamide may not be straightforward. Future investigations into this compound must consider possibilities beyond direct target inhibition, including:

Prodrug Activation: Investigating whether the compound is metabolized to an active form.

Allosteric Modulation: Assessing if the compound binds to a site on a protein other than the active site to modulate its function.

Disruption of Protein-Protein Interactions: Exploring the potential of the compound to interfere with the formation of protein complexes.

Identifying the precise molecular targets and downstream effects is essential for understanding the compound's full potential and for guiding rational drug design.

Design of Next-Generation this compound Analogues Based on Structure-Based Insights

The rational design of next-generation analogues of this compound will depend on integrating structural biology and computational chemistry. Obtaining the crystal structure of the parent compound bound to a biological target would provide invaluable insight for structure-based drug design. Even without a co-crystal structure, information from related molecules, such as the finding that the indole unit is essentially planar, can inform design strategies. nih.gov

Future design efforts should focus on systematically modifying the core scaffold to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, improving aqueous solubility was a key objective in the development of certain indole-2-carboxamide analogues. nih.gov Structure-activity relationship (SAR) studies will be crucial to understand how different functional groups at various positions on the indole ring and the benzyloxy moiety affect biological activity and physicochemical properties.

| Potential Modification | Rationale | Desired Outcome |

| Replace benzyloxy group with other ethers or alkyl chains | Probe hydrophobic pocket interactions; alter metabolic stability. | Improved potency and pharmacokinetic profile. |

| Modify or replace the carboxamide linker | Alter hydrogen bonding capacity and rigidity. | Enhanced target binding and selectivity. |

| Substitute at positions 2, 3, 5, or 6 of the indole ring | Modulate electronic properties and explore additional binding interactions. | Increased potency and fine-tuning of activity. |

| N-alkylation of the indole nitrogen | Remove H-bond donor capacity; increase lipophilicity. | Determine the importance of the N-H for target binding. unipi.it |

By combining these approaches, researchers can systematically evolve the this compound scaffold into highly optimized, next-generation drug candidates.

Q & A

Q. How do researchers address low yields in the final amide coupling step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.